
6-Nitroquinoline
Overview
Description
6-Nitroquinoline (6-NQ, C₉H₆N₂O₂, CAS 613-50-3) is a nitro-substituted heterocyclic aromatic compound with a nitro group at the 6-position of the quinoline backbone . It is a non-fluorescent compound that serves as a pro-fluorophore, undergoing enzymatic reduction under hypoxic conditions to yield the fluorescent 6-aminoquinoline (6-AQ, emission at 530 nm, Stokes shift: 205 nm) . This property makes 6-NQ a candidate for hypoxia-selective fluorescent probes in tumor imaging and as a substrate for profiling one-electron reductases like xanthine/xanthine oxidase . However, its metabolism can produce side products such as helicene derivatives (e.g., pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide) when reduced by NADPH:cytochrome P450 reductase, underscoring the enzyme-dependent variability in its bioactivation .
Preparation Methods
Palladium-Catalyzed Nitration of 6-Chloroquinoline
A high-yielding method involves the palladium-catalyzed nitration of 6-chloroquinoline. The reaction employs tris(3,6-dioxaheptyl)amine and tris(dibenzylideneacetone)dipalladium(0) as ligands, with sodium nitrite (NaNO₂) as the nitro source in tert-butanol at 130°C under inert conditions . Key steps include:
-
Reaction Setup : An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.5 mol%), ligand (1.2 mol%), and NaNO₂ (2.0 mmol).
-
Conditions : The mixture is stirred at 130°C for 24 hours, cooled, diluted with ethyl acetate, and purified via flash chromatography.
Advantages :
-
High regioselectivity for the 6-position.
-
Avoids harsh nitrating agents like mixed acids.
Limitations :
-
Requires specialized ligands and inert atmosphere.
Multi-Step Synthesis from Hydrocarbostyril
A regioselective three-step route starts with hydrocarbostyril (2-quinolone) :
Step 1: Nitration
Hydrocarbostyril undergoes nitration with concentrated HNO₃/H₂SO₄ at -10°C, yielding 6-nitrohydrocarbostyril in 90% . Lower temperatures prevent dinitration.
Step 2: Chlorination and Aromatization
6-Nitrohydrocarbostyril reacts with phosphorus oxychloride (POCl₃) and dichlorodicyanobenzoquinone (DDQ) in benzene. POCl₃ chlorinates the 2-position, while DDQ aromatizes the ring, producing 2-chloro-6-nitroquinoline in 96% yield .
Step 3: Piperazine Substitution
2-Chloro-6-nitroquinoline undergoes nucleophilic substitution with 1-piperazinecarboxaldehyde in DMF, followed by acidic deprotection to yield 6-nitroquipazine (95%) .
Doebner-Miller Reaction with Fe₃O₄@SiO₂ Nanocatalysts
The Doebner-Miller synthesis employs 4-nitroaniline and crotonaldehyde in concentrated HCl. Fe₃O₄@SiO₂ nanoparticles enhance cyclization efficiency :
-
Reaction : 4-Nitroaniline (11 mmol) and crotonaldehyde (14 mmol) reflux in HCl with Fe₃O₄@SiO₂ (1.5 g) at 105°C for 2 hours.
-
Mechanism : The nanocatalyst stabilizes α,β-unsaturated aldehyde intermediates, facilitating Michael addition and cyclization .
Advantages :
-
Magnetic separation simplifies catalyst recovery.
-
Scalable for bulk production.
Regioselective Nitration of Tetrahydroquinoline Derivatives
Nitration of N-protected tetrahydroquinoline derivatives enables regiocontrol. Computational studies (B3LYP/6-31++G**) predict stability of σ-complexes, favoring 6-nitro products in aqueous phases :
-
Conditions : Nitration under acidic or neutral conditions, depending on protecting groups.
-
Key Finding : N-Protonation directs nitration to the 6-position with >90% selectivity .
Example :
-
Tetrahydroquinoline nitrated in HNO₃/H₂SO₄ yields 6-nitro-1,2,3,4-tetrahydroquinoline, which is oxidized to this compound.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-Nitroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Cyanide ions, dimethyl sulfoxide as solvent.
Addition: Nucleophiles such as azomethine ylides, Mannich bases
Major Products
Reduction: 6-Aminoquinoline.
Substitution: 6-Cyanoquinoline.
Addition: Pyrroloquinoline derivatives
Scientific Research Applications
Fluorescent Probes for Hypoxia Detection
One of the primary applications of 6-nitroquinoline is its use as a substrate in the development of fluorescent probes for detecting hypoxic conditions in biological systems. Under hypoxic conditions, this compound can be enzymatically converted into 6-aminoquinoline, a fluorescent compound. This conversion is facilitated by the xanthine/xanthine oxidase enzyme system, which selectively reduces the nitro group of this compound to an amino group under low oxygen conditions.
Key Findings
- Enzymatic Conversion : The conversion process has been shown to produce a significant increase in fluorescence (up to 12-fold) when incubated under hypoxic conditions compared to aerobic conditions .
- Applications : The resulting 6-aminoquinoline can be utilized as a fluorescent reporter in various applications, including tumor hypoxia studies and profiling one-electron reductases in cell cultures .
Drug Development
This compound and its derivatives have been explored for their potential as therapeutic agents. The ability to modify its structure allows for the development of compounds with diverse biological activities.
Therapeutic Potential
- Anticancer Agents : The hypoxia-selective properties make this compound derivatives promising candidates for anticancer drugs that target tumor cells specifically under low oxygen conditions .
- Broad-Spectrum Activity : Quinoline derivatives are known to exhibit activity against various pathogens, including bacteria and viruses, which positions them as potential candidates for new antimicrobial agents .
Nanomaterial-Assisted Synthesis
Recent studies have demonstrated the utility of nanomaterials in enhancing the synthesis of quinoline derivatives, including this compound. The incorporation of silica-functionalized magnetic nanoparticles has shown significant improvements in reaction yields and reduction in reaction times.
Synthesis Efficiency
- Yield Improvements : The use of silica-functionalized magnetite nanoparticles has been reported to double the yield of reactions involving 2-methyl-6-nitroquinoline synthesis from 47% to 81% .
- Mechanistic Insights : The mechanism involves stabilization of unstable intermediates on the acidic surfaces of the nanoparticles, allowing for more efficient catalytic processes .
Table 1: Summary of Key Studies on this compound Applications
Mechanism of Action
The mechanism of action of 6-nitroquinoline involves its ability to undergo nucleophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the quinoline ring towards nucleophilic attack. This leads to the formation of various intermediates, such as Meisenheimer complexes, which further react to form the final products .
Comparison with Similar Compounds
Comparison with Similar Nitroquinolines
Structural Isomers: 5-Nitroquinoline and 8-Nitroquinoline
Key Differences in Reactivity and Applications:
- 5-Nitroquinoline (5-NQ): Reacts with hydroxylamine under alkaline conditions to form furazano[3,4-f]quinoline, a reaction pathway shared with 6-NQ but distinct from 7- and 8-NQ . Exhibits distinct electrochemical behavior when immobilized in multiwalled carbon nanotubes (MWCNTs), showing lower reduction potentials compared to 6-NQ and 8-NQ .
- 8-Nitroquinoline (8-NQ): Generates furazano[3,4-h]quinoline under similar hydroxylamine conditions, highlighting positional effects on cyclization . Used in voltammetry studies, where its immobilized form in MWCNTs displays unique redox profiles compared to 5-NQ and 6-NQ .
Table 1: Physical and Chemical Properties of Nitroquinoline Isomers
Property | 5-Nitroquinoline | 6-Nitroquinoline | 8-Nitroquinoline |
---|---|---|---|
Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ |
CAS Number | 607-34-1 | 613-50-3 | 706-35-2 |
Reduction Potential* | -0.45 V (vs. Ag/AgCl) | -0.52 V (vs. Ag/AgCl) | -0.60 V (vs. Ag/AgCl) |
Key Reaction Product | Furazano[3,4-f]quinoline | 6-Aminoquinoline | Furazano[3,4-h]quinoline |
Toxicity | Genotoxic, carcinogenic | Genotoxic, carcinogenic | Genotoxic, carcinogenic |
*Data from voltammetry studies using MWCNT-GCEs .
Functional Analogues: 3-Nitroquinoline and 6-Nitroquinoxaline
- 3-Nitroquinoline (3-NQ): Derivatives like NQ1–NQ14 are explored as anticancer agents, with substituents on the quinoline framework influencing antitumor activity . Unlike 6-NQ, 3-NQ derivatives are optimized for cytotoxicity rather than fluorescence, targeting enzymes such as NADH-dehydrogenase .
- 6-Nitroquinoxaline: Reduced to 6-aminoquinoxaline using tin(II) chloride or sodium sulfide, differing from 6-NQ’s enzymatic pathways . Lacks the hypoxia-selective fluorescence activation observed in 6-NQ .
Metabolic and Toxicological Profiles
- Enzymatic Selectivity: 6-NQ is reduced to 6-AQ by xanthine/xanthine oxidase under hypoxia but forms helicene derivatives with NADPH:cytochrome P450 reductase .
- Toxicity: All nitroquinolines (5-NQ, 6-NQ, 8-NQ) are genotoxic and mutagenic, posing risks in environmental and biomedical applications .
Biological Activity
6-Nitroquinoline (6-NQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Overview of this compound
This compound is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic effects, particularly in cancer treatment and as an antibacterial agent. Its structure allows it to participate in various biochemical reactions, making it a candidate for drug development.
Biological Activities
The biological activities of 6-NQ include:
- Anticancer Activity : Studies have shown that 6-NQ and its derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, 6-Bromo-5-nitroquinoline, a derivative of 6-NQ, demonstrated significant antiproliferative activity against human cervical cancer cells (HeLa) and rat glioblastoma cells (C6) .
- Antimicrobial Properties : Quinoline derivatives, including 6-NQ, have been explored for their antimicrobial effects. They show activity against bacteria and fungi, which is essential for developing new antibiotics .
- Fluorescent Probes : The enzymatic conversion of 6-NQ under hypoxic conditions leads to the formation of fluorescent compounds like 6-aminoquinoline. This property can be exploited for imaging hypoxic tumor cells .
The mechanisms through which 6-NQ exerts its biological effects include:
- Apoptosis Induction : Certain derivatives of quinoline induce apoptosis in cancer cells by activating specific signaling pathways .
- Enzymatic Reduction : The reduction of the nitro group in 6-NQ by enzymes such as xanthine oxidase leads to the formation of reactive metabolites that can target hypoxic cells selectively .
- Interaction with DNA : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Data Table: Biological Activity Summary
Case Studies
- Anticancer Activity : A study evaluated various quinoline derivatives, including 6-NQ, against several cancer cell lines. It was found that certain modifications increased cytotoxicity and induced apoptosis more effectively than traditional chemotherapeutics like 5-fluorouracil .
- Fluorescent Imaging : Research conducted on the hypoxic metabolism of 6-NQ revealed its potential as a fluorescent probe for detecting hypoxic regions in tumors. The conversion to 6-aminoquinoline under low oxygen conditions highlights its applicability in targeted drug delivery systems .
- Antimicrobial Efficacy : A series of tests on different quinoline derivatives showed promising results against resistant bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-nitroquinoline, and how can purity be ensured?
The Skraup synthesis is a primary method, starting with 4-nitroaniline derived from acetanilide via nitration and hydrolysis. The reaction yields this compound in moderate yields (~47%) . To ensure purity, chromatographic techniques (e.g., HPLC) and spectroscopic methods (¹H/¹³C NMR) should be employed. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are critical .
Q. How is this compound characterized structurally and functionally in preclinical studies?
Structural confirmation requires comparing spectral data (e.g., IR, NMR) with literature values. Functional characterization in hypoxia studies involves fluorescence spectroscopy (e.g., emission at 530 nm for 6-aminoquinoline) and enzymatic assays using xanthine/xanthine oxidase under controlled oxygen conditions . Purity must exceed 95% for biological applications, validated via HPLC .
Q. What are the key considerations for replicating enzymatic conversion studies of this compound?
Reproducibility requires strict control of oxygen levels (hypoxic chambers), enzyme concentrations (e.g., xanthine oxidase activity units), and substrate ratios. Detailed protocols should specify buffer systems, incubation times, and quantification methods (e.g., LC-MS for metabolite detection) .
Advanced Research Questions
Q. How do hypoxic conditions influence the enzymatic reduction mechanism of this compound?
Under hypoxia, one-electron reductases (e.g., xanthine oxidase) catalyze sequential reduction of the nitro group to nitroso → hydroxylamino → amino metabolites. Oxygen competes with intermediates, quenching fluorescence until full conversion to 6-aminoquinoline. LC-MS and fluorescence kinetics (430 nm vs. 530 nm emissions) distinguish intermediates like 6-hydroxylaminoquinoline and azoxy dimers .
Q. What experimental strategies address side-product formation during bioreduction of this compound?
Side products (e.g., 6-nitroquinolin-2(1H)-one) arise from competing oxidation pathways. Mitigation strategies include:
- Optimizing enzyme-to-substrate ratios to minimize over-reduction.
- Using anaerobic chambers to prevent oxygen interference.
- Employing tandem LC-MS/MS for real-time metabolite profiling .
Q. How can contradictory fluorescence data in hypoxia assays be resolved?
Discrepancies may stem from incomplete reduction (e.g., residual hydroxylamino intermediates) or pH-dependent fluorescence quenching. Solutions include:
- Validating metabolite profiles via isotopic labeling (e.g., ¹⁵N-6-nitroquinoline).
- Calibrating fluorescence detectors with purified standards (e.g., 6-aminoquinoline) .
Q. What methodological challenges arise when using this compound as a hypoxia probe in tumor models?
Key challenges include:
- Toxicity : Preclinical toxicity screening (e.g., cell viability assays) is required to rule off-target effects .
- Selectivity : Cross-reactivity with non-hypoxic reductases (e.g., NADPH:cytochrome P450 reductase) must be quantified via inhibitor studies .
- Metabolite Stability : Hydroxylamino intermediates may oxidize post-assay, requiring immediate sample stabilization (e.g., flash-freezing) .
Q. Methodological Frameworks
Q. How to design a robust experimental protocol for hypoxia-selective fluorescence activation?
- Controls : Include aerobic vs. hypoxic conditions, enzyme-free blanks, and known fluorophore controls (e.g., 6-aminoquinoline).
- Variables : Monitor oxygen levels (Clark electrodes), enzyme activity (spectrophotometric assays), and fluorescence kinetics (time-resolved measurements) .
- Data Validation : Use statistical tools (e.g., ANOVA for inter-group differences) and replicate experiments ≥3 times .
Q. What analytical techniques are critical for resolving conflicting metabolite data in bioreduction studies?
- LC-HRMS : Identifies unexpected metabolites (e.g., dimerized azoxy compounds) with ppm-level mass accuracy .
- Isotopic Tracing : ¹³C/¹⁵N-labeled this compound tracks metabolic pathways unambiguously .
- Multivariate Analysis : PCA or PLS-DA models differentiate hypoxia-specific metabolites from artifacts .
Application-Oriented Questions
Q. How does this compound compare to other nitroaryl probes for hypoxia detection?
Advantages include rapid fluorescence activation (~30-fold increase) and compatibility with one-electron reductases. Limitations involve side-product formation and potential cytotoxicity, necessitating head-to-head comparisons with probes like pimonidazole in matched tumor models .
Properties
IUPAC Name |
6-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHPLBXIVNQFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020984 | |
Record name | 6-Nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Aldrich MSDS] | |
Record name | 6-Nitroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9676 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000138 [mmHg] | |
Record name | 6-Nitroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9676 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
613-50-3 | |
Record name | 6-Nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-NITROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7033583N3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.